2-Bromo-7-methylbenzothiazole

Descripción general

Descripción

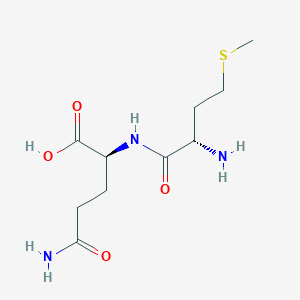

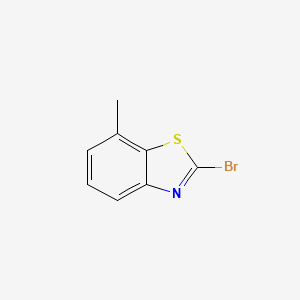

2-Bromo-7-methylbenzothiazole is a chemical compound with a molecular formula of C8H6BrNS. It is a member of the benzothiazole family, which is a privileged scaffold in the field of synthetic and medicinal chemistry .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including this compound, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . An efficient and mild protocol has also been developed for the synthesis of 2-substituted benzothiazole under solvent- and metal-free conditions using CBr4 as the catalyst .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as mass spectrometry (MS). MS is extensively used for the analysis of molecular structures of unknown compounds in the gas phase . It manipulates the molecules by converting them into ions using various ionization sources .Chemical Reactions Analysis

The chemical reactions involving this compound can be studied using various electroanalytical tools. These tools can investigate redox-active intermediates from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. Its molecular weight is 228.11 g/mol. More detailed properties can be obtained from its Material Safety Data Sheet .Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

Researchers have developed various derivatives of benzothiazole, including those with bromo and methyl groups, to explore their antitumor activities. For instance, a study described the synthesis of a 2-aminothiazole sublibrary, containing methyl and bromo groups, which showed potent antitumor activities against human lung cancer and glioma cell lines. This research underscores the potential of these compounds in developing new cancer treatments by highlighting the structure-activity relationship of these derivatives (Li et al., 2016).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of 2-Bromo-7-methylbenzothiazole derivatives have also been investigated. A particular focus has been on the design, synthesis, and biological evaluation of these compounds as potential treatments for tuberculosis and other diseases. Some derivatives have shown activity against Mycobacterium tuberculosis and even certain protozoan parasites, suggesting a broad spectrum of potential therapeutic applications (Huang et al., 2009).

Environmental Detection and Analysis

In environmental science, there's a focus on developing methods for the detection and analysis of benzothiazole derivatives in aqueous matrices. An improved selectivity method for the simultaneous determination of benzothiazoles, including 2-methyl derivatives, in surface, urban, and industrial wastewater has been developed, demonstrating the environmental persistence and potential impact of these compounds (Carpinteiro et al., 2012).

Spectroscopic Properties

The effect of bromo substitution on the spectroscopic properties of benzothiazoles has been studied, revealing that halogenated derivatives exhibit blue-shifted electronic absorption and fluorescence emission maxima. This research provides insights into the design of fluorophores based on benzothiazole structures for potential applications in bioimaging and molecular probes (Misawa et al., 2019).

Synthesis Methods

Innovative synthesis methods have been developed for benzothiazole derivatives, including environmentally benign approaches and one-pot strategies that offer efficient and sustainable pathways to these compounds. These methods highlight the ongoing efforts to improve the synthesis of benzothiazole derivatives with potential applications in various scientific and industrial fields (Khatun et al., 2012).

Safety and Hazards

Direcciones Futuras

Benzothiazole derivatives, including 2-Bromo-7-methylbenzothiazole, have shown potential in the field of medicinal chemistry. Recent advances in the synthesis of new benzothiazole-based anti-tubercular compounds highlight the potential of these compounds in the development of new therapeutics . Furthermore, the design, synthesis, and mode of action of novel benzothiazole derivatives as BCL-2 inhibitors have been explored, indicating a promising future direction .

Mecanismo De Acción

Target of Action

2-Bromo-7-methylbenzo[d]thiazole, a derivative of the thiazole ring, has been found to have diverse biological activities . Thiazoles are known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

Thiazole derivatives have been found to interact with their targets, leading to various changes . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria , which is a form of bacterial cell-cell communication.

Biochemical Pathways

Thiazole derivatives, including 2-Bromo-7-methylbenzo[d]thiazole, can affect various biochemical pathways. For instance, they can inhibit quorum sensing pathways in bacteria, affecting nutrient availability, defense mechanisms, and host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propiedades

IUPAC Name |

2-bromo-7-methyl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNS/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUMYNISVUZNTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(2-chlorobenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3262762.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B3262763.png)

![tert-Butyl ((1S)-2-((1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxyadamantan-1-yl)-2-oxoethyl)carbamate](/img/structure/B3262794.png)

![(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3262820.png)

![Dibenzo[lmqrs]naphtha[3,2,1,8,7-defgh]phenanthro[3,4,5-yzab]pyranthrene](/img/structure/B3262858.png)